4,4,6,8-tetramethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione 4,4,6,8-tetramethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione
Brand Name: Vulcanchem
CAS No.: 309265-60-9
VCID: VC4182144
InChI: InChI=1S/C14H15NS3/c1-7-5-8(2)11-9(6-7)10-12(14(3,4)15-11)17-18-13(10)16/h5-6,15H,1-4H3
SMILES: CC1=CC(=C2C(=C1)C3=C(C(N2)(C)C)SSC3=S)C
Molecular Formula: C14H15NS3
Molecular Weight: 293.46

4,4,6,8-tetramethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione

CAS No.: 309265-60-9

Cat. No.: VC4182144

Molecular Formula: C14H15NS3

Molecular Weight: 293.46

* For research use only. Not for human or veterinary use.

4,4,6,8-tetramethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione - 309265-60-9

Specification

CAS No. 309265-60-9
Molecular Formula C14H15NS3
Molecular Weight 293.46
IUPAC Name 4,4,6,8-tetramethyl-5H-dithiolo[3,4-c]quinoline-1-thione
Standard InChI InChI=1S/C14H15NS3/c1-7-5-8(2)11-9(6-7)10-12(14(3,4)15-11)17-18-13(10)16/h5-6,15H,1-4H3
Standard InChI Key OCGSUULFZGILFI-UHFFFAOYSA-N
SMILES CC1=CC(=C2C(=C1)C3=C(C(N2)(C)C)SSC3=S)C

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s structure consists of a quinoline core (a bicyclic system comprising a benzene ring fused to a pyridine ring) linked to a 1,2-dithiolo[3,4-c] heterocycle. Key features include:

  • Methyl substituents: Four methyl groups at positions 4, 4, 6, and 8, which confer steric bulk and influence electronic properties.

  • Dithiolo-thione moiety: A five-membered ring containing two sulfur atoms and a thione (C=S) functional group, critical for redox activity and metal chelation .

The molecular formula is C₁₄H₁₅NS₃, with a molecular weight of 293.47 g/mol . Its IUPAC name, 4,4,6,8-tetramethyl-4,5-dihydro-1H- dithiolo[3,4-c]quinoline-1-thione, reflects the substitution pattern and ring fusion .

Table 1: Key Molecular Properties

PropertyValueSource
Molecular FormulaC₁₄H₁₅NS₃
Molecular Weight293.47 g/mol
CAS Number309265-60-9
XLogP3~4.2 (estimated)
Hydrogen Bond Acceptors3

Synthesis and Derivatives

Synthetic Routes

While no explicit protocol for this compound is published, analogous dithioloquinolinethiones are synthesized via:

  • Cyclocondensation: Reacting 2-aminobenzenethiols with carbonyl compounds under acidic conditions to form the quinoline core .

  • Dithiolation: Introducing sulfur atoms using reagents like P₄S₁₀ or Lawesson’s reagent to generate the dithiolo-thione moiety .

  • Methylation: Alkylating agents (e.g., methyl iodide) add methyl groups at specific positions, guided by steric and electronic factors .

A 2022 study synthesized similar derivatives (e.g., 4,4-dimethyl variants) achieving yields of 68–85% through optimized stepwise protocols .

Structural Modifications

Hybrid analogs combining the dithioloquinolinethione scaffold with other heterocycles (e.g., thiophene, benzofuran) exhibit enhanced bioactivity. For example:

  • Compound 2a: A 4,4-dimethyl derivative showed JAK3 inhibition (IC₅₀ = 0.36 μM) .

  • Compound 2q: Demonstrated dual inhibition of JAK3 and cRAF kinases .

Physicochemical Properties

Solubility and Stability

  • Solubility: Low aqueous solubility due to hydrophobicity (LogP ~4.2); soluble in DMSO and dichloromethane .

  • Stability: Stable under inert atmospheres but prone to oxidation in the presence of light or moisture, necessitating storage at −20°C .

Spectroscopic Data

  • NMR: Key signals include δ 1.3–1.6 ppm (methyl protons) and δ 160–180 ppm (thione carbon) .

  • MS: ESI-MS exhibits a molecular ion peak at m/z 294.1 [M+H]⁺ .

Biological Activity and Mechanisms

Kinase Inhibition

Structural analogs inhibit kinases critical in oncogenesis:

  • JAK3: Inhibition disrupts JAK-STAT signaling, a pathway implicated in leukemia and lymphoma .

  • NPM1-ALK: Targeting this fusion oncoprotein is therapeutic in anaplastic large-cell lymphoma .

Table 2: Inhibitory Activity of Select Analogs

CompoundTarget KinaseIC₅₀ (μM)Reference
2aJAK30.36
2bNPM1-ALK0.25
SorafenibcRAF1.95

Applications and Future Directions

Drug Development

  • Multikinase Inhibitors: The compound’s scaffold is a template for designing non-selective kinase inhibitors, advantageous in treating resistant cancers .

  • Combination Therapies: Synergy with DNA-damaging agents (e.g., cisplatin) could enhance efficacy while lowering doses .

Challenges and Optimization

  • Bioavailability: Poor solubility limits oral absorption; prodrug strategies (e.g., phosphate esters) are under exploration .

  • Toxicity: Methyl groups may increase hepatotoxicity; demethylated analogs are being screened for improved safety .

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